
Pulegone-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pulegone-d8 is a deuterated form of pulegone, a naturally occurring monoterpene ketone found in the essential oils of various plants, particularly those in the mint family (Lamiaceae). The deuterium labeling in this compound makes it a valuable compound for scientific research, particularly in the fields of pharmacokinetics and metabolic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pulegone-d8 can be synthesized through the hydrogenation of pulegone using deuterium gas. The reaction typically involves the use of a palladium or platinum catalyst under controlled temperature and pressure conditions. The deuterium atoms replace the hydrogen atoms in the pulegone molecule, resulting in the formation of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the large-scale hydrogenation of pulegone using deuterium gas. The process requires specialized equipment to handle deuterium and ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pulegone-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form menthone-d8 and menthol-d8.
Reduction: The compound can be reduced to form isothis compound.
Substitution: this compound can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products
- Various substituted this compound derivatives from substitution reactions.
Menthone-d8: and from oxidation.
Isothis compound: from reduction.
Wissenschaftliche Forschungsanwendungen
Pulegone-d8 is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and studies involving deuterium isotope effects.
Biology: Helps in understanding metabolic pathways and enzyme interactions.
Medicine: Utilized in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the development of new synthetic methodologies and the study of reaction kinetics.
Wirkmechanismus
The mechanism of action of pulegone-d8 involves its interaction with various molecular targets and pathways. In biological systems, this compound can inhibit certain enzymes, affecting metabolic pathways. The deuterium atoms in this compound can alter the compound’s pharmacokinetics, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated pulegone.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pulegone: The non-deuterated form of pulegone.
Menthone: A related monoterpene ketone.
Menthol: A monoterpene alcohol derived from menthone.
Uniqueness
Pulegone-d8 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can lead to differences in reaction kinetics and mechanisms compared to non-deuterated compounds.
Eigenschaften
Molekularformel |
C10H16O |
|---|---|
Molekulargewicht |
160.28 g/mol |
IUPAC-Name |
(3R)-2,2-dideuterio-6-(1,1,1,3,3,3-hexadeuteriopropan-2-ylidene)-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h8H,4-6H2,1-3H3/t8-/m1/s1/i1D3,2D3,6D2 |
InChI-Schlüssel |
NZGWDASTMWDZIW-IJLHJJQBSA-N |
Isomerische SMILES |
[2H]C1([C@@H](CCC(=C(C([2H])([2H])[2H])C([2H])([2H])[2H])C1=O)C)[2H] |
Kanonische SMILES |
CC1CCC(=C(C)C)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


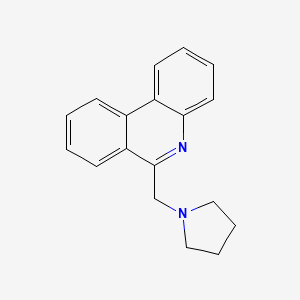



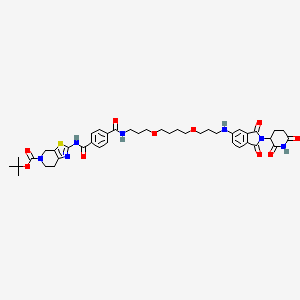


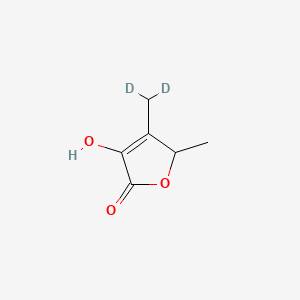
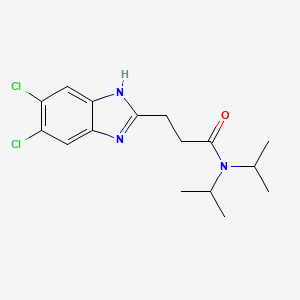
![3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one](/img/structure/B12369255.png)
![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)
![2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B12369265.png)
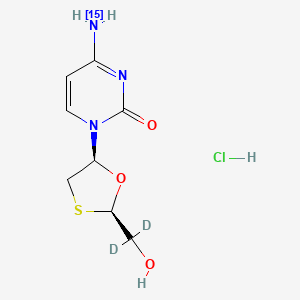
![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline dihydrochloride](/img/structure/B12369278.png)
